Product packaging for 6-Iodoimidazo[1,2-a]pyridin-3-amine(Cat. No.:)

6-Iodoimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11926223
M. Wt: 259.05 g/mol
InChI Key: BGWAUROVCUOSKS-UHFFFAOYSA-N
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Description

Structural Significance of Nitrogen-Bridged Bicyclic Heterocycles in Chemical Research

Nitrogen-bridged bicyclic heterocycles are a class of organic compounds characterized by a core structure containing two rings that share a nitrogen atom at a bridgehead position. rsc.org This structural motif is prevalent in a multitude of natural products, many of which exhibit significant biological activities. rsc.org The presence of the nitrogen bridgehead is often a key feature for the bioactivity of these compounds. rsc.org In fact, an analysis of FDA-approved drugs revealed that 59% of small-molecule drugs incorporate nitrogen heterocycles, highlighting their importance in drug design and development. msesupplies.com The unique three-dimensional arrangement of these bicyclic systems provides a rigid framework that can be strategically functionalized to interact with specific biological targets. rsc.orgelsevierpure.com Synthetic chemists are actively developing new methods to construct these complex scaffolds to overcome the limitations of natural product isolation and to enable the creation of diverse derivatives with potentially enhanced properties. rsc.org

Overview of the Imidazo[1,2-a]pyridine (B132010) Scaffold as a Privileged Structure for Academic Investigations

The imidazo[1,2-a]pyridine scaffold is a prominent example of a nitrogen-fused heterocyclic system that is widely recognized as a "privileged structure" in medicinal chemistry. researchgate.netnih.govrsc.org This designation stems from its recurring presence in a wide array of molecules that exhibit diverse and potent biological activities. researchgate.netnih.gov These activities include, but are not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govnih.gov The versatility of the imidazo[1,2-a]pyridine core allows for structural modifications at various positions, enabling the fine-tuning of its physicochemical and biological properties. researchgate.netnih.gov This adaptability has led to the development of several marketed drugs, such as Zolpidem and Alpidem, further cementing the scaffold's importance in pharmaceutical research. researchgate.netnih.gov Beyond its medicinal applications, the unique optoelectronic properties of imidazo[1,2-a]pyridines, such as high quantum yields and good stability, have also made them valuable in the fields of bioimaging and chemosensors. researchgate.net

The synthesis of imidazo[1,2-a]pyridine derivatives is an active area of research, with numerous methods being developed, including condensation reactions, multi-component reactions, and transition metal-catalyzed cross-couplings. rsc.orgresearchgate.net These synthetic advancements provide researchers with the tools to create extensive libraries of these compounds for biological screening and the development of new therapeutic agents. nih.gov

Positioning of 6-Iodoimidazo[1,2-a]pyridin-3-amine within Contemporary Heterocyclic Compound Research

Within the broad class of imidazo[1,2-a]pyridines, this compound holds a specific and strategic position. The presence of an iodine atom at the 6-position and an amine group at the 3-position provides two reactive handles for further chemical transformations. The carbon-iodine bond is particularly useful for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents to modulate the molecule's properties. nih.govfrontiersin.org The amino group at the 3-position can be readily acylated, alkylated, or used in the formation of other functional groups, further expanding the accessible chemical space.

The synthesis of related 3-aminoimidazo[1,2-a]pyridine compounds has been achieved through methods like the Groebke-Blackburn-Bienaymé three-component reaction. nih.gov This multicomponent approach allows for the efficient construction of the core scaffold with diverse substitutions. nih.gov Specifically, the synthesis of the precursor, 6-iodo-3-nitroimidazo[1,2-a]pyridine (B3042983), can be accomplished through various routes, including a modified Tachikawa approach involving in situ iodination or a three-component reaction using 2-aminopyridine (B139424), 2-iodobenzaldehyde, and an isocyanide. The subsequent reduction of the nitro group at the 3-position would yield the target this compound.

The strategic placement of the iodo and amino functionalities makes this compound a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Its utility lies in its potential to serve as a versatile intermediate for creating libraries of compounds for screening against various biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6IN3 B11926223 6-Iodoimidazo[1,2-a]pyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

6-iodoimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C7H6IN3/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H,9H2

InChI Key

BGWAUROVCUOSKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1I)N

Origin of Product

United States

Synthetic Methodologies for 6 Iodoimidazo 1,2 a Pyridin 3 Amine

Strategic Approaches to the Imidazo[1,2-a]pyridine (B132010) Core Synthesis

The imidazo[1,2-a]pyridine framework is a privileged structure in drug discovery, and numerous methods have been developed for its synthesis. researchgate.netresearchgate.net These strategies often involve the condensation of a 2-aminopyridine (B139424) derivative with a suitable two-carbon synthon.

Cyclization Reactions and Annulation Techniques for Imidazopyridine Ring Formation

The formation of the imidazo[1,2-a]pyridine ring system is typically achieved through cyclization reactions. A common and historical method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone. e3s-conferences.org This reaction proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen, followed by intramolecular cyclization and dehydration to form the aromatic imidazopyridine core. e3s-conferences.org

Another widely used approach is the reaction of 2-aminopyridines with α,β-unsaturated carbonyl compounds. researchgate.net Additionally, multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé reaction, offer a convergent and efficient route to highly substituted imidazo[1,2-a]pyridines in a single step from 2-aminoazines, aldehydes, and isocyanides. researchgate.netresearchgate.net Tandem processes and inter- or intramolecular oxidative or reductive cyclizations have also been employed to construct this versatile scaffold. researchgate.net

One specific example involves the condensation of iodo-2-aminopyridines with chloroacetaldehyde (B151913) to yield iodoimidazo[1,2-a]pyridines. nih.gov The reaction conditions, such as the choice of solvent, can significantly impact the yield. For instance, using ethanol (B145695) as a solvent has been shown to considerably increase the yield of the desired product compared to acetonitrile. nih.gov

Modern Catalyst Systems in Imidazopyridine Synthesis (e.g., Metal-Catalyzed, Electro- and Photocatalytic Protocols)

Modern synthetic methods have increasingly focused on the use of catalysts to improve the efficiency, selectivity, and environmental friendliness of imidazo[1,2-a]pyridine synthesis. organic-chemistry.org

Metal-Catalyzed Synthesis: Transition metals, particularly copper and palladium, have been extensively used. organic-chemistry.orgnih.gov Copper-catalyzed protocols include aerobic dehydrogenative cyclization of pyridines with ketone oxime esters and oxidative cyclization of 2-aminopyridines with acetophenones. organic-chemistry.org Copper iodide (CuI) has been shown to be an effective catalyst in the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. organic-chemistry.org Palladium catalysts are also utilized, for example, in coupling reactions to functionalize the imidazopyridine core. nih.gov Iron-catalyzed denitration reactions and aerobic oxidative diaminations of nitroalkenes provide further examples of metal-catalyzed routes. organic-chemistry.org

Photocatalytic and Electro-catalytic Protocols: Visible-light-induced C-H functionalization has emerged as a powerful tool for the derivatization of imidazo[1,2-a]pyridines. researchgate.netmdpi.com These methods can be performed with or without a metal catalyst and often proceed under mild conditions. mdpi.com For instance, a photocatalyst-free C-H nitrosylation of imidazo[1,2-a]pyridine scaffolds has been reported to provide 3-nitrosoimidazo[1,2-a]pyridines in excellent yields. organic-chemistry.org

Metal-Free Catalysis: In line with the principles of green chemistry, metal-free catalytic systems have gained significant attention. Molecular iodine has been used as a catalyst for the synthesis of imidazo[1,2-a]pyridines. acs.orgnih.gov For example, an iodine-catalyzed three-component reaction of 2-aminopyridines, acetophenones, and dimedone under ultrasonic irradiation in water provides a rapid and efficient synthesis of 2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohex-2-enones. nih.gov

Regioselective Functionalization: Introduction of the Iodine at C6

The introduction of an iodine atom at the C6 position of the imidazo[1,2-a]pyridine ring is a key step in the synthesis of the target compound. This functionalization can be achieved through various strategies, including direct iodination of the pre-formed heterocyclic core or by using a pre-functionalized starting material.

Electrophilic Iodination and Halocyclization Reactions

Direct iodination of the imidazo[1,2-a]pyridine ring often occurs at the C3 position due to its high electron density. nih.govacs.org However, regioselective iodination at other positions, such as C6, can be achieved. Electrophilic iodination reagents are commonly employed for this purpose.

While direct C6 iodination methods are less common, the general principles of electrophilic aromatic substitution apply. The reactivity and regioselectivity can be influenced by the substituents already present on the ring and the specific iodinating agent used. For instance, ultrasound-assisted iodination of imidazo[1,2-α]pyridines has been developed, although this method primarily targets the C3 position. nih.govacs.org

C-H Functionalization Strategies for Direct Iodination at Position 6

Direct C-H functionalization is a powerful strategy for introducing functional groups onto heterocyclic scaffolds, offering high atom economy. researchgate.net While many C-H functionalization methods for imidazo[1,2-a]pyridines target the C3 position, strategies for C6 functionalization are also being developed. organic-chemistry.orgresearchgate.net

An iodine/copper iodide-mediated oxidative C-H functionalization has been used for the synthesis of imidazo[1,2-a]pyridines from N-aryl enamines, showcasing the utility of iodine in C-H activation processes. organic-chemistry.orgresearchgate.net Although this specific method leads to the formation of the imidazo[1,2-a]pyridine core, similar principles could be adapted for the direct iodination of a pre-existing imidazo[1,2-a]pyridine at the C6 position by carefully controlling the reaction conditions and directing groups.

Synthesis of 6-Iodoimidazo[1,2-a]pyridine (B1303834) Precursors

A more common and often more reliable strategy for obtaining 6-iodoimidazo[1,2-a]pyridine is to start with a precursor that already contains the iodine atom at the desired position.

A well-established method involves the condensation of a 2-amino-5-iodopyridine (B21400) with chloroacetaldehyde. nih.gov This approach ensures that the iodine atom is unequivocally positioned at the C6 position of the final imidazo[1,2-a]pyridine product. The reaction conditions for this condensation can be optimized; for example, using ethanol as a solvent has been shown to provide the desired 6-iodoimidazo[1,2-a]pyridine in high yield (84-91%). nih.gov

This 6-iodoimidazo[1,2-a]pyridine can then serve as a versatile intermediate for further functionalization, including the introduction of an amine group at the C3 position to ultimately yield 6-iodoimidazo[1,2-a]pyridin-3-amine. For instance, the 6-iodo group can be used in palladium-catalyzed cross-coupling reactions, such as aminocarbonylation, to introduce other functional groups. nih.gov

Stereoselective and Regioselective Amine Introduction at C3

The introduction of an amine group at the C3 position of the imidazo[1,2-a]pyridine ring is a critical step in the synthesis of the target compound. The electron-rich nature of the C3 position makes it susceptible to attack by electrophiles and radicals. researchgate.netnih.gov Various methods have been developed to achieve this transformation with high regioselectivity.

Direct Amination Methodologies at the Imidazo[1,2-a]pyridine C3 Position

Direct C-H amination offers an atom-economical approach to installing the amine functionality. Researchers have explored several strategies to achieve this transformation.

One notable method involves a metal-free, catalyst-free, and additive-free reaction at room temperature. researchgate.net This approach utilizes diphenylsulfonimide as the amination source and PhI(OAc)2 as the oxidant, leading to the formation of 3-sulfonamido-imidazo[1,2-a]pyridine derivatives. researchgate.net Mechanistic studies, including controlled experiments and theoretical calculations, suggest that this amination proceeds through a radical mechanism. researchgate.net

Visible light-promoted reactions have also emerged as a powerful tool for C3-amination. One such method employs unprotected N-aminopyridinium salts as the amination reagent, catalyzed by 4CzIPN under mild conditions. researchgate.net Another visible-light-induced protocol uses acridinium (B8443388) as a photosensitizer and a cobaloxime catalyst for the C3-amination of imidazo[1,2-a]pyridines with azoles at room temperature. nih.gov

Furthermore, an oxidative C-H amination of imidazo[1,2-a]pyridines with morpholine (B109124) has been reported, mediated by (diacetoxy)iodobenzene (DIPA). nih.gov These direct amination methods provide efficient pathways to C3-amino-imidazo[1,2-a]pyridine derivatives, which are precursors to the target molecule.

Multi-Component Reactions for C3-Amine Incorporation (e.g., Petasis-based cascade)

Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like 3-aminoimidazo[1,2-a]pyridines in a single step. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a prominent example, involving the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. arizona.edunih.gov This reaction can be catalyzed by acids such as p-toluenesulfonic acid or scandium triflate. nih.gov

A microwave-assisted variation of this MCR has been developed, using trimethylsilylcyanide (TMSCN) instead of an isocyanide, which avoids a subsequent deprotection step. arizona.edu This method, catalyzed by scandium triflate, represents a formal three-center-three-component reaction. arizona.edu

Another approach involves an iodine-catalyzed three-component reaction in DMSO for the synthesis of pyrimidine-linked imidazopyridine hybrids. acs.org While not directly yielding a simple C3-amine, these MCRs highlight the versatility of one-pot procedures in constructing the C3-functionalized imidazo[1,2-a]pyridine core. arizona.edunih.govacs.org

The Petasis reaction, a boronic acid-based multicomponent reaction, while not explicitly detailed for the direct synthesis of this compound in the provided context, represents a potential strategy for C3-functionalization given its utility in forming carbon-nitrogen bonds.

Conversion of C3-Substituents to Amine Functionality

An alternative strategy for introducing the C3-amine involves the conversion of other functional groups at this position. A common precursor is the 3-nitroimidazo[1,2-a]pyridine (B1296164) derivative. The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas in the presence of a palladium catalyst.

The synthesis of the 3-nitro intermediate can be achieved through nitration of the imidazo[1,2-a]pyridine core. For instance, 6-iodo-3-nitroimidazo[1,2-a]pyridine (B3042983) can be synthesized, and the nitro group subsequently reduced to the desired amine.

Another approach involves the functionalization of the C3 position with a group that can be elaborated into an amine. For example, C3-formylated imidazo[1,2-a]pyridines, synthesized via copper-catalyzed oxidation using DMSO as the formylating reagent, can serve as versatile intermediates. researchgate.netrsc.org The aldehyde can be converted to an amine through reductive amination.

Integrated Synthetic Pathways towards this compound

The synthesis of this compound requires a synthetic sequence that incorporates both the C6-iodo and the C3-amino functionalities.

One straightforward pathway involves the initial synthesis of 6-iodoimidazo[1,2-a]pyridine. This can be achieved through the condensation of 5-iodo-2-aminopyridine with a suitable reagent like chloroacetaldehyde. nih.gov The resulting 6-iodoimidazo[1,2-a]pyridine can then undergo C3-amination using one of the direct amination methods described previously.

Alternatively, a pre-functionalized starting material can be used. For instance, a 6-iodo-3-nitroimidazo[1,2-a]pyridine can be synthesized and the nitro group subsequently reduced to the amine. A modified Tachikawa approach allows for the one-pot synthesis of 6-iodo-3-nitroimidazo[1,2-a]pyridine by reacting 2-aminopyridine with 2-iodo-β-nitrostyrene in the presence of iodine and hydrogen peroxide.

The Suzuki-Miyaura cross-coupling reaction offers another avenue. For example, an intermediate containing a boronic acid or ester at the 6-position of the imidazo[1,2-a]pyridine ring can be coupled with an iodine source. Conversely, a 6-iodo-imidazo[1,2-a]pyridine derivative can be coupled with a nitrogen-containing partner. nih.gov

The following table summarizes some of the key reactions and conditions for the synthesis of functionalized imidazo[1,2-a]pyridines relevant to the preparation of this compound.

Reaction Type Reagents and Conditions Product Type Reference
Direct C3-AminationDiphenylsulfonimide, PhI(OAc)2, room temperature3-Sulfonamido-imidazo[1,2-a]pyridine researchgate.net
Visible-Light C3-AminationN-aminopyridinium salts, 4CzIPN catalyst, mild conditionsC-3 amidated imidazo[1,2-a]pyridines researchgate.net
Multi-Component Reaction2-aminopyridine, aldehyde, TMSCN, Sc(OTf)3, microwave3-Aminoimidazo[1,2-a]pyridines arizona.edu
Nitration & Reduction1. Nitrating agent; 2. H2, Pd catalyst3-Amino-imidazo[1,2-a]pyridine
Iodination5-iodo-2-aminopyridine, chloroacetaldehyde, ethanol6-Iodoimidazo[1,2-a]pyridine nih.gov
One-Pot Nitration/Iodination2-aminopyridine, 2-iodo-β-nitrostyrene, I2, H2O26-Iodo-3-nitroimidazo[1,2-a]pyridine

Chemical Reactivity and Derivatization of 6 Iodoimidazo 1,2 a Pyridin 3 Amine

Transformations at the C6-Iodine Center

The iodine atom at the C6 position of the imidazo[1,2-a]pyridine (B132010) ring is a versatile handle for introducing a variety of functional groups through transition metal-catalyzed reactions and other transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 6-iodoimidazo[1,2-a]pyridin-3-amine, these reactions are pivotal for elaborating the core structure.

Aminocarbonylation:

The palladium-catalyzed aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine (B1303834) derivatives has been successfully employed to introduce carboxamide moieties at the C6 position. mdpi.comresearchgate.net This reaction involves the coupling of the iodo-substituted substrate with an amine and carbon monoxide in the presence of a palladium catalyst. mdpi.com Studies have shown that both mono- and double carbonylation can occur, leading to the formation of amides and α-ketoamides, respectively. researchgate.netnih.gov The selectivity of the reaction towards either product can be controlled by carefully choosing the reaction conditions, such as the solvent, base, temperature, and carbon monoxide pressure. nih.gov For instance, using a bidentate ligand like XantPhos under atmospheric pressure of carbon monoxide can favor the formation of the simple amide. nih.gov In contrast, higher pressures of CO with a monodentate ligand like triphenylphosphine (B44618) can lead to the formation of the α-ketoamide as the major product. nih.gov

A variety of aliphatic and aromatic amines can be used as nucleophiles in this transformation, affording a wide range of 6-carboxamidoimidazo[1,2-a]pyridine derivatives. mdpi.comnih.gov The use of a recyclable palladium catalyst immobilized on a supported ionic liquid phase has also been reported, offering a more sustainable approach to this transformation. mdpi.com

Table 1: Examples of Palladium-Catalyzed Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine Derivatives

AmineReaction ConditionsProduct(s)Yield (%)Reference
Morpholine (B109124)Pd/SILP, DBU, Toluene, 5 bar CO, 120 °C6-(Morpholine-4-carbonyl)imidazo[1,2-a]pyridine95 mdpi.com
Piperidine (B6355638)Pd/SILP, DBU, Toluene, 5 bar CO, 120 °C6-(Piperidine-1-carbonyl)imidazo[1,2-a]pyridine92 mdpi.com
AnilinePd/SILP, DBU, Toluene, 5 bar CO, 120 °CN-Phenyl-imidazo[1,2-a]pyridine-6-carboxamide85 mdpi.com
tert-ButylaminePd(OAc)2/XantPhos, Et3N, DMF, 1 bar CON-tert-Butyl-imidazo[1,2-a]pyridine-6-carboxamide98 nih.gov

Suzuki Coupling:

The Suzuki-Miyaura cross-coupling reaction is another cornerstone of palladium-catalyzed transformations, enabling the formation of carbon-carbon bonds between the C6 position of the imidazo[1,2-a]pyridine core and various aryl or heteroaryl boronic acids or their esters. researchgate.netnih.govrsc.org This reaction typically employs a palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2, in the presence of a base and a suitable solvent. researchgate.netnih.gov The Suzuki coupling has been utilized for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, highlighting its utility in creating complex, functionalized heterocyclic systems. nih.gov The choice of catalyst, base, and reaction conditions can significantly influence the efficiency of the coupling. researchgate.net Microwave irradiation has also been employed to enhance the rate of Suzuki coupling reactions in some cases. nih.gov

Nucleophilic Aromatic Substitution Reactions Involving the C6-Iodine

While palladium-catalyzed reactions are prevalent, nucleophilic aromatic substitution (SNAr) offers an alternative pathway for functionalizing the C6 position. In this type of reaction, a nucleophile directly displaces the iodide leaving group. youtube.comyoutube.comyoutube.com For SNAr to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups. libretexts.org In the case of halopyridines, the nitrogen atom in the ring itself can facilitate nucleophilic attack at the C2 and C4 positions. youtube.comyoutube.com While less common at the C6 position of the imidazo[1,2-a]pyridine system without strong activation, under forcing conditions or with highly reactive nucleophiles, SNAr can be a viable strategy. youtube.com The reactivity in such substitutions is often lower compared to acid chlorides due to the need to disrupt the aromaticity of the pyridine (B92270) ring during the formation of the Meisenheimer intermediate. youtube.com

Other Functional Group Interconversions at the C6 Position

Beyond cross-coupling and nucleophilic substitution, the C6-iodine can be transformed into other functional groups through various interconversion reactions. ub.edu These transformations can further expand the synthetic utility of the this compound scaffold. For example, the iodine can potentially be converted to other halogens, or undergo metal-halogen exchange to generate an organometallic species, which can then be reacted with various electrophiles.

Modifications of the C3-Amine Moiety

The C3-amine group of this compound provides a reactive site for a variety of modifications, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Acylation, Alkylation, and Arylation Strategies

The primary amine at the C3 position can readily undergo acylation, alkylation, and arylation reactions.

Acylation: This involves the reaction of the amine with acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent to form amide derivatives. ajchem-a.com

Alkylation: The C3-amine can be alkylated using alkyl halides or other alkylating agents. nih.govmdpi.comresearchgate.net For instance, a three-component aza-Friedel-Crafts reaction catalyzed by Y(OTf)3 has been developed for the C3-alkylation of imidazo[1,2-a]pyridines using aldehydes and amines. nih.govmdpi.comresearchgate.net

Arylation: C-N bond formation through arylation can be achieved using methods like the Buchwald-Hartwig amination, which employs a palladium catalyst to couple the amine with aryl halides. mit.edu Copper-catalyzed C-N cross-coupling reactions also provide a route to N-arylated products. nih.gov

Formation of Amide and Urea (B33335) Derivatives

The C3-amine is a key building block for the synthesis of amide and urea derivatives, which are prevalent motifs in many biologically active compounds. nih.govsphinxsai.com

Amide Derivatives:

Amides are typically synthesized by reacting the C3-amine with a carboxylic acid or its activated derivative (e.g., acid chloride, acid anhydride). ajchem-a.comsphinxsai.com The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) is a common strategy for facilitating the reaction between a carboxylic acid and the amine. ajchem-a.com

Urea Derivatives:

Urea derivatives can be prepared through several methods. A common approach involves the reaction of the C3-amine with an isocyanate. organic-chemistry.orgmdpi.com Alternatively, the amine can react with phosgene (B1210022) or a phosgene equivalent, such as N,N'-carbonyldiimidazole (CDI), to form an intermediate that can then react with another amine to yield an unsymmetrical urea. nih.gov The Curtius rearrangement of an acyl azide (B81097) to an isocyanate, which is then trapped by the amine, also provides a route to ureas. organic-chemistry.org

Table 2: General Methods for the Synthesis of Urea Derivatives from Amines

Reagent(s)IntermediateProduct TypeReference
Isocyanate (R-N=C=O)-Urea organic-chemistry.org
Phosgene (COCl2) or equivalent (e.g., CDI)Isocyanate or activated carbamateSymmetrical or Unsymmetrical Urea nih.gov
Acyl azide (R-CON3) followed by heating (Curtius Rearrangement)IsocyanateUrea (upon trapping with another amine) organic-chemistry.org
CO2 and a primary amineAlkyl ammonium (B1175870) alkyl carbamateSymmetrical Urea rsc.org

Cyclization Reactions Involving the Amine Group

The primary amine at the C3 position of the imidazo[1,2-a]pyridine core serves as a potent nucleophile, readily participating in reactions to form new heterocyclic rings. This reactivity is a cornerstone for the synthesis of more complex, fused imidazo[1,2-a]pyridine derivatives.

One of the most common strategies to effect cyclization involves the reaction of the 3-amino group with bifunctional electrophiles. For instance, condensation with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of new fused rings. While direct examples with this compound are not extensively documented in readily available literature, the reactivity of the 3-amino group in the broader class of 3-aminoimidazo[1,2-a]pyridines is well-established. These reactions often proceed through an initial Michael addition of the amine to the unsaturated system, followed by an intramolecular condensation to yield a polycyclic structure.

A notable method for the synthesis of 3-aminoimidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR). nih.gov This reaction, which involves the condensation of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, provides a direct route to the 3-aminoimidazo[1,2-a]pyridine scaffold. nih.gov The resulting 3-amino group can then be further functionalized. For example, acylation of the amine followed by intramolecular cyclization is a plausible route to fused systems.

Another approach involves the reaction of the C3-amine with reagents that can form a new ring by incorporating both the nitrogen and the C2 carbon of the imidazo[1,2-a]pyridine core. For instance, reaction with carbon disulfide in the presence of a base could potentially lead to the formation of an imidazo[2,1-b]quinazoline-5(6H)-thione derivative, following a reduction of a nitro precursor and subsequent cyclization. ut.ac.ir

Collaborative Reactivity between C6-Iodine and C3-Amine Functionalities

The true synthetic potential of this compound is realized when both the C6-iodo and C3-amine functionalities are strategically employed in tandem or sequential reactions to construct intricate polycyclic frameworks. The C6-iodo group serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents that can subsequently react with the C3-amine.

A powerful strategy involves a sequence of a palladium-catalyzed cross-coupling reaction at the C6 position followed by an intramolecular cyclization involving the C3-amine. For example, a Sonogashira coupling of the 6-iodo-imidazo[1,2-a]pyridine with a terminal alkyne bearing a suitable functional group can be envisioned. The newly introduced alkynyl moiety can then undergo an intramolecular cyclization with the C3-amine to furnish a fused pyridinyl system. While a direct application on this compound is yet to be widely reported, this tandem Sonogashira coupling/cyclization cascade is a known strategy for the synthesis of other fused heterocyclic systems.

Similarly, a Suzuki coupling can be employed to introduce an aryl or heteroaryl group at the C6 position. If this newly introduced group bears an appropriate electrophilic center, an intramolecular nucleophilic attack by the C3-amine can lead to the formation of a new ring. For instance, coupling with an ortho-formylphenylboronic acid would introduce an aldehyde group in proximity to the C3-amine, setting the stage for an intramolecular condensation and the formation of a fused diazepine-like system.

The following table summarizes hypothetical, yet plausible, tandem reactions for the synthesis of fused systems from this compound:

Reaction Type Reagents and Conditions Intermediate Final Fused System
Sonogashira Coupling / Cyclization1. Terminal alkyne with a leaving group, Pd catalyst, Cu co-catalyst, base 2. Base or heat6-(Alkynyl-substituted)imidazo[1,2-a]pyridin-3-amineFused pyridinyl or similar heterocycle
Suzuki Coupling / Intramolecular Amination1. Arylboronic acid with an ortho-halide, Pd catalyst, base 2. Pd or Cu catalyst, base6-(ortho-Haloaryl)imidazo[1,2-a]pyridin-3-amineFused phenazine-like system
Heck Coupling / Intramolecular Cyclization1. Alkene with a pendant electrophile, Pd catalyst, base 2. Acid or base catalyst6-(Alkenyl-substituted)imidazo[1,2-a]pyridin-3-amine with a reactive side chainFused piperidine or other saturated heterocycle
Buchwald-Hartwig Amination / Intramolecular Acylation1. Amine, Pd catalyst, base 2. Acyl chloride, base6-(Amino-substituted)imidazo[1,2-a]pyridin-3-amineFused pyrazinone or similar lactam

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation for Synthetic Transformations involving 6-Iodoimidazo[1,2-a]pyridin-3-amine

The elucidation of reaction mechanisms for synthetic transformations involving the imidazo[1,2-a]pyridine (B132010) scaffold is crucial for optimizing reaction conditions and designing novel derivatives. For compounds like this compound, the mechanisms often involve multi-step sequences, including cyclization, functionalization, and cross-coupling reactions.

A foundational synthetic route to the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. More advanced strategies employ metal catalysts to achieve specific functionalizations. For instance, palladium-catalyzed aminocarbonylation is a key transformation for converting aryl iodides, such as 6-iodoimidazo[1,2-a]pyridine (B1303834), into amides. The general mechanism for this process involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by CO insertion to form a Pd-acyl intermediate. Subsequent nucleophilic attack by an amine and reductive elimination yields the final amide product and regenerates the Pd(0) catalyst. mdpi.comnih.gov In some cases, a second CO insertion can occur, leading to the formation of α-ketoamides as competing products. mdpi.comnih.gov

Another significant class of reactions involves the functionalization of the C3 position. A three-component aza-Friedel–Crafts reaction, catalyzed by a Lewis acid like Y(OTf)₃, provides a pathway for C3-alkylation. Mechanistic studies suggest two plausible pathways for this transformation. mdpi.com

Path I: The aldehyde and amine react to form an iminium ion intermediate, which then undergoes electrophilic attack by the electron-rich C3 position of the imidazo[1,2-a]pyridine ring. mdpi.com

Path II: The imidazo[1,2-a]pyridine and aldehyde first engage in an electrophilic addition to form a benzyl (B1604629) alcohol intermediate, which then reacts with the amine via dehydration to yield the final product. mdpi.com

Iodine-mediated reactions are also common for synthesizing this heterocyclic system. Molecular iodine can catalyze the one-pot, three-component synthesis of substituted imidazo[1,2-a]pyridines. nih.gov In these reactions, iodine is believed to act as a Lewis acid or as a source for the in situ generation of hydriodic acid (HI). nih.gov A proposed pathway for the formation of the imidazo[1,2-a]pyridine ring involves the initial reaction of an acetophenone (B1666503) with iodine to produce a 2-iodo-1-phenylethanone intermediate, which then undergoes a cascade cyclization-dehydration with a 2-aminopyridine. nih.gov

Table 1: Overview of Catalytic Systems and Mechanistic Notes for Imidazo[1,2-a]pyridine Synthesis
Catalytic SystemReaction TypeMechanistic Notes
Palladium on SILPAminocarbonylationInvolves oxidative addition, CO insertion, and reductive elimination; can have competing mono- and double carbonylation pathways. mdpi.comnih.gov
Y(OTf)₃Aza-Friedel–Crafts (C3-Alkylation)Proceeds via an iminium ion or benzyl alcohol intermediate. mdpi.com
Molecular Iodine (I₂)Multicomponent CyclizationIodine acts as a catalyst, promoting the formation of an α-iodo ketone intermediate followed by cyclization. nih.govnih.gov
CuI / IodineOxidative C-H AminationEnables double C-H amination for the synthesis of iodo-substituted imidazo[1,2-a]pyridines. researchgate.net
CuIAerobic OxidationReaction of 2-aminopyridines and acetophenones proceeds through a catalytic Ortoleva-King type reaction. organic-chemistry.org

Spectroscopic and Spectrometric Characterization Techniques in Mechanistic Analysis

A suite of spectroscopic and spectrometric techniques is indispensable for the structural elucidation of this compound, its derivatives, and the intermediates formed during its synthesis. These methods provide critical data for confirming molecular structures and understanding reaction pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for determining the molecular framework. For the parent 6-iodoimidazo[1,2-a]pyridine, characteristic signals in the ¹H NMR spectrum include distinct doublets and multiplets in the aromatic region corresponding to the protons on the fused ring system. mdpi.com Similarly, the ¹³C NMR spectrum shows specific resonances for each carbon atom, with the carbon atom bonded to iodine (C-6) exhibiting a chemical shift influenced by the heavy atom effect. mdpi.com In derivatives like the 3-amino compound, the introduction of the amine group and its substituents leads to predictable changes in the chemical shifts and coupling patterns of nearby protons and carbons, which helps confirm the position of functionalization.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the target compounds. The molecular ion peak [M]⁺ confirms the elemental composition. For 6-iodoimidazo[1,2-a]pyridine, the mass spectrum shows a prominent molecular ion peak at m/z 244 and a base peak corresponding to the loss of iodine (m/z 117), which is a characteristic fragmentation. mdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable for identifying reaction intermediates, such as the iminium ion and benzyl alcohol species observed in the aza-Friedel–Crafts reaction. mdpi.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy helps identify characteristic functional groups. For the imidazo[1,2-a]pyridine core, C-H, C=N, and C=C stretching vibrations are typically observed. mdpi.comnih.gov The introduction of a 3-amino group would introduce N-H stretching bands, while further derivatization, for example into an amide, would show characteristic C=O stretching vibrations.

Computational Correlation: A powerful approach in modern structural analysis is the correlation of experimental spectroscopic data with theoretical values obtained from quantum chemical calculations. By computing theoretical NMR and IR spectra using methods like DFT, researchers can validate their experimental assignments and gain deeper insight into the molecule's electronic structure. nih.gov For example, calculated chemical shifts for ¹H and ¹³C nuclei often show strong agreement with experimental values, confirming the proposed structure. nih.gov

Table 2: Spectroscopic Data for 6-Iodoimidazo[1,2-a]pyridine
TechniqueObserved DataReference
¹H NMR δ (ppm): 8.40 (dd), 7.58 (d), 7.52–7.53 (m), 7.42 (dd), 7.32 (dd) mdpi.com
¹³C NMR δ (ppm): 144.2, 134.1, 132.5, 130.8, 119.1, 112.3, 75.4 mdpi.com
Mass Spec (MS) m/z: 244 [M]⁺, 127, 117 mdpi.com
IR Spectroscopy ν (cm⁻¹): 3125, 3105, 3063, 1501, 1417, 1337, 1306, 1130, 874, 829, 799, 721, 713 mdpi.com

Quantum Chemical Calculations and Molecular Dynamics Simulations of the Compound

Computational chemistry provides profound insights into the electronic structure, reactivity, and dynamic behavior of molecules like this compound, complementing experimental findings.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a widely used method for investigating the properties of imidazo[1,2-a]pyridine derivatives. nih.govnih.gov Calculations, often using basis sets like B3LYP/6-311G++(d,p), can determine the optimized molecular geometry, providing precise bond lengths and angles. nih.govnih.gov

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which helps predict how the molecule will interact with other reagents. nih.gov

Global Reactivity Descriptors: Parameters such as chemical hardness (η) and electrophilicity (ω) are calculated from HOMO and LUMO energies and provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Molecular Dynamics (MD) Simulations: While quantum calculations describe the static properties of a molecule, MD simulations are used to study its dynamic behavior over time. These simulations model the movements of atoms and can reveal conformational changes, interactions with solvent molecules, and the stability of molecular complexes. For complex organic systems, the development of machine learning interatomic potentials (ML-IAPs) is a cutting-edge approach. arxiv.org These potentials, trained on DFT data, can achieve accuracy close to first-principles calculations but at a significantly lower computational cost, enabling large-scale simulations of organic molecules, including those containing imidazole (B134444) and pyridine (B92270) fragments. arxiv.org

Understanding Intermediate Species and Transition States in Relevant Reactions

Identifying and characterizing transient species, such as reaction intermediates and transition states, is fundamental to confirming a proposed reaction mechanism. For reactions involving this compound, this understanding allows for the rational control of reaction outcomes.

Reaction Intermediates: These are short-lived, high-energy species that are formed in one step and consumed in a subsequent step of the reaction. Their direct observation or trapping provides strong evidence for a particular mechanistic pathway.

In the palladium-catalyzed aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine, key intermediates include the initial oxidative addition complex [Pd(L)₂(Aryl)(I)], the subsequent palladium-acyl complex [Pd(L)₂(C(O)Aryl)(I)] formed after CO insertion, and the amine-coordinated complex before the final reductive elimination step. mdpi.com

For the three-component C3-alkylation of imidazo[1,2-a]pyridines, the proposed iminium ion A and benzyl alcohol B intermediates have been successfully identified through ESI-HRMS analysis, lending strong support to the proposed dual-pathway mechanism. mdpi.com

In iodine-promoted syntheses, the formation of an α-iodo ketone (e.g., 2-iodo-1-phenylethanone) has been shown to be a key intermediate that precedes the final cyclization with 2-aminopyridine. nih.gov The concentration of this intermediate can be monitored over time to understand the reaction kinetics. nih.gov

Transition States: A transition state is the highest energy point along a reaction coordinate, representing the fleeting arrangement of atoms as they transition from reactants to products. While transition states cannot be isolated, their structure and energy can be modeled using quantum chemical calculations. These calculations help to determine the activation energy of a reaction step, explaining why certain pathways are favored over others and how catalysts work to lower this energy barrier. For complex, multi-step reactions like those used to synthesize and functionalize this compound, mapping the entire energy profile, including all intermediates and transition states, provides a complete mechanistic picture.

Structure Activity Relationship Sar Methodologies and Design Principles for Imidazo 1,2 a Pyridine Analogs

General Principles of SAR Studies for Imidazo[1,2-a]pyridine (B132010) Derivatives

The core of SAR for imidazo[1,2-a]pyridines lies in systematically modifying the chemical structure and evaluating the resulting impact on biological activity. nih.govdocumentsdelivered.com This iterative process allows researchers to identify key pharmacophoric features—the essential spatial arrangement of atoms or functional groups required for biological activity.

Key modifications in SAR studies of imidazo[1,2-a]pyridines often involve:

Substitution at various positions: The imidazo[1,2-a]pyridine ring system offers multiple positions (C-2, C-3, C-5, C-6, C-7, and C-8) for substitution, each potentially influencing the molecule's interaction with its biological target. acs.org

Introduction of different functional groups: The nature of the substituent (e.g., electron-donating, electron-withdrawing, hydrophobic, hydrophilic) can dramatically alter the compound's electronic and steric properties, thereby affecting its binding affinity and specificity.

Scaffold hopping: In some cases, the core imidazo[1,2-a]pyridine structure itself may be modified to explore new chemical space while retaining key binding interactions. researchgate.netresearchgate.net

A comprehensive review of the literature from 2017 to 2022 highlights the extensive SAR and molecular docking investigations that have been conducted on this scaffold, underscoring its continued importance in drug discovery. nih.gov

Positional and Substituent Effects on Molecular Interactions

The specific position and nature of substituents on the imidazo[1,2-a]pyridine ring are critical determinants of biological activity. For instance, in the development of antituberculosis agents, initial SAR studies focused on modifications at the 3-carboxamide position. rsc.org Further exploration revealed that bulky and more lipophilic biaryl ethers at this position led to compounds with nanomolar potency. rsc.org

In another example, the synthesis of novel imidazo[1,2-a]pyridine hybrids and their evaluation for cytotoxic activity against cancer cell lines demonstrated the importance of the substituents attached to the core scaffold. chemmethod.com Hybridization with different amines, anilines, and acid hydrazides resulted in varying levels of activity, with some compounds showing greater potency than the standard drug Cisplatin. chemmethod.com

The following table summarizes key findings from various SAR studies on imidazo[1,2-a]pyridine derivatives:

Position of Modification Substituent Type Observed Effect on Biological Activity Therapeutic Area Reference
C-3Carboxamides, Biaryl ethersIncreased potencyAntituberculosis rsc.org
Core ScaffoldHybridization with amines, anilines, acid hydrazidesVaried cytotoxicity, some exceeding standard drugsAnticancer chemmethod.com
C-2, C-3, C-5, C-6, C-7, C-8Various functional groupsInfluences binding affinity and selectivityGeneral acs.org
C-6Quinazolin-4(3H)-one derivativesNanomolar inhibitory activity against cancer cellsAnticancer nih.gov

Application of Computational Chemistry in SAR Elucidation (e.g., Molecular Docking, QSAR)

Computational chemistry has become an indispensable tool in modern drug discovery, significantly accelerating the process of SAR elucidation for imidazo[1,2-a]pyridine analogs. nih.gov Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) provide valuable insights into the molecular interactions driving biological activity. nih.govtandfonline.com

Molecular Docking: This technique predicts the preferred orientation of a ligand (the imidazo[1,2-a]pyridine derivative) when bound to a specific protein target. nih.gov By visualizing these interactions, medicinal chemists can understand which functional groups are crucial for binding and which can be modified to improve affinity or selectivity. tandfonline.com For example, docking studies of imidazo[1,2-a]pyridine ethers and squaramides as anti-tubercular agents helped to quantitatively correlate the interactions of specific amino acid residues with the observed biological activity. tandfonline.com Similarly, docking simulations of novel imidazo[1,2-a]pyridine hybrids with the human LTA4H enzyme revealed that all hybrids interacted with key amino acid residues in the active site, with some exhibiting stronger binding affinities than the original ligand. chemmethod.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov By analyzing a set of known active and inactive compounds, QSAR can identify the physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that are most important for activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogs. tandfonline.com For instance, 2D and 3D QSAR models were successfully developed for a series of imidazopyridazine derivatives to predict their antimalarial activity. nih.gov

The table below showcases the application of computational methods in the study of imidazo[1,2-a]pyridine derivatives:

Computational Method Application in Imidazo[1,2-a]pyridine Research Key Findings Reference
Molecular DockingPredicting binding modes of anti-tubercular agentsCorrelated amino acid interactions with biological activity tandfonline.com
Molecular DockingInvestigating interactions of anticancer hybrids with LTA4HIdentified key binding residues and stronger binding affinities for some hybrids chemmethod.com
QSARPredicting antimalarial activity of imidazopyridazine derivativesDeveloped statistically significant models for activity prediction nih.gov
Molecular DockingExploring binding of imidazo[1,2-a]pyridines to VEGFR2Provided theoretical basis for potential as tumor growth inhibitors nih.gov

Rational Design Strategies for Modifying the 6-Iodo and 3-Amine Positions to Influence Specific Molecular Interactions

The specific compound of interest, 6-Iodoimidazo[1,2-a]pyridin-3-amine, presents two key positions for modification: the iodine atom at the 6-position and the amine group at the 3-position. Rational design strategies for modifying these positions would be guided by the desired therapeutic target and the principles of SAR.

Modifications at the 6-Iodo Position: The iodine atom is a large, lipophilic halogen that can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Varying the Halogen: Replacing iodine with other halogens (e.g., bromine, chlorine, fluorine) would systematically alter the size, lipophilicity, and halogen bonding potential of the substituent. This could fine-tune the binding affinity and selectivity of the compound.

Introducing Other Groups: The iodo group can be replaced with a variety of other functional groups through well-established chemical reactions. For example, introducing aryl or heteroaryl groups via cross-coupling reactions could explore new binding pockets and enhance potency, a strategy that has proven successful in developing potent kinase inhibitors. nih.gov The introduction of a quinazolin-4(3H)-one moiety at the 6-position of the imidazo[1,2-a]pyridine scaffold has led to potent dual inhibitors of Aurora kinase and ROR1. nih.gov

Modifications at the 3-Amine Position: The primary amine at the 3-position is a versatile functional group that can act as a hydrogen bond donor and a nucleophile.

Acylation and Sulfonylation: Converting the amine to an amide or sulfonamide can introduce a wide range of substituents, altering the steric and electronic properties of this position. This approach has been used to develop potent antituberculosis agents, where the nature of the acyl group significantly impacted activity. rsc.org

Alkylation: Introducing alkyl or aryl groups to the amine can modulate its basicity and steric bulk, potentially leading to improved interactions with the target protein.

Formation of Heterocycles: The amine group can be used as a handle to construct additional heterocyclic rings, leading to more complex and potentially more potent scaffolds.

The following table provides a hypothetical design strategy for modifying this compound:

Position Modification Strategy Rationale Potential Outcome
6-IodoReplace with Br, Cl, FModulate halogen bonding and lipophilicityFine-tune binding affinity and selectivity
6-IodoIntroduce aryl/heteroaryl groupsExplore new binding pocketsEnhance potency (e.g., as kinase inhibitors)
3-AmineAcylation with various carboxylic acidsIntroduce diverse substituents, alter H-bondingModulate potency and selectivity
3-AmineAlkylation with different alkyl halidesModify basicity and steric bulkImprove protein-ligand interactions

The rational design of novel analogs of this compound, guided by a thorough understanding of SAR and computational chemistry, holds significant promise for the development of new and effective therapeutic agents for a wide range of diseases.

Advanced Applications and Future Research Directions

6-Iodoimidazo[1,2-a]pyridin-3-amine as a Versatile Building Block in Complex Molecular Architectures

The 6-iodo-3-aminoimidazo[1,2-a]pyridine scaffold is an exceptionally versatile platform for constructing complex molecules, particularly for medicinal chemistry. The iodine atom at the C6 position serves as a highly effective synthetic handle for various palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, through reactions like Suzuki, Sonogashira, and Heck couplings. For instance, the synthesis of 6-substituted imidazo[1,2-a]pyridine (B132010) analogs has been achieved starting from 6-iodo precursors to create potential inhibitors of enzymes like Rab geranylgeranyl transferase (RGGT). nih.gov

Simultaneously, the amino group at the C3 position offers another point for derivatization. It can be readily acylated, alkylated, or used in condensation reactions to attach diverse functional groups or link the core scaffold to other molecular fragments. This dual functionality enables the rapid generation of extensive chemical libraries with diverse structural motifs. Research has already identified 3-amino-imidazo[1,2-a]pyridines as a promising class of inhibitors for enzymes such as Mycobacterium tuberculosis glutamine synthetase, underscoring the pharmacological relevance of this moiety. nih.gov The ability to modify both the C6 and C3 positions independently or sequentially makes this compound a superior building block for creating intricate, three-dimensional molecules with fine-tuned biological activities.

Exploration in Material Science for Advanced Functional Materials

While primarily investigated for its biological potential, the imidazo[1,2-a]pyridine scaffold possesses inherent photophysical properties that merit exploration in material science. researchgate.net Derivatives of this heterocyclic system have been shown to exhibit excellent fluorescence quantum yields. researchgate.net The specific combination of an electron-donating amino group and a heavy iodine atom in this compound could give rise to unique optoelectronic properties. The heavy atom effect of iodine can promote intersystem crossing, potentially leading to phosphorescence, a desirable characteristic for applications in organic light-emitting diodes (OLEDs) and optical sensors.

Furthermore, the presence of multiple nitrogen atoms (in the pyridine (B92270) and imidazole (B134444) rings) and the C3-amino group makes the molecule an attractive ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com By coordinating with various metal ions, it could form novel materials with tailored porosity, catalytic activity, or sensing capabilities. The functional groups also provide sites for post-synthetic modification within a framework, allowing for the fine-tuning of the material's properties.

Development as Chemical Probes for Biochemical Research and Target Identification

The structure of this compound is ideally suited for the development of chemical probes to investigate biological systems. Given that derivatives of this scaffold are known to interact with specific biological targets like kinases and other enzymes, this compound can be modified to serve as a tool for target identification and validation. nih.gov

The C3-amino group is a convenient attachment point for various reporter tags. For example, it can be acylated with:

Fluorophores: To create fluorescent probes for visualizing biological targets within cells or tissues via microscopy.

Biotin: To enable affinity-based pulldown experiments for identifying binding partners.

Photoaffinity labels: Such as benzophenones or diazirines, to facilitate covalent cross-linking to target proteins upon photoactivation, allowing for unambiguous target identification.

Moreover, the iodine atom at the C6 position can be substituted with a radioisotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) through well-established radiolabeling chemistry. This would transform the molecule into a radiotracer for use in non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) or for in vitro quantitative binding assays.

Future Prospects in Synthetic Methodologies for Iodo-Aminated Imidazo[1,2-a]pyridines

Future research in synthetic methodology will likely focus on more convergent and efficient strategies. Key areas for development include:

One-Pot Multi-Component Reactions: Designing a reaction that combines a suitably substituted aminopyridine, an aldehyde or ketone equivalent, and sources of iodine and nitrogen in a single step would significantly streamline the synthesis.

Late-Stage Functionalization: Developing C-H activation methods to directly introduce the iodo and amino groups onto a pre-formed imidazo[1,2-a]pyridine core would be highly valuable. This approach avoids the need to carry functional groups through a multi-step synthesis and allows for the rapid diversification of lead compounds.

Greener Synthetic Methods: The use of more environmentally benign catalysts and solvents, such as water, and energy sources like ultrasound or microwave irradiation, represents another important direction. nih.govorganic-chemistry.org Iodine-catalyzed synthesis of the core scaffold has already been reported, and extending this to include iodo-amination would be a significant advance. rsc.org

Unexplored Reactivity and Potential Applications of the Compound

Beyond its established utility, this compound possesses untapped potential stemming from the unique interplay of its functional groups. The ortho-relationship between the C3-amino group and the C2-position of the imidazole ring could be exploited for directed C-H functionalization at C2, a position that is often less reactive.

The dual-handle nature of the compound opens avenues for novel "diversity-oriented synthesis" campaigns. For example, one could envision a sequence where the iodo group participates in a coupling reaction, and the amino group is subsequently used to initiate an intramolecular cyclization, leading to complex polycyclic systems that are currently difficult to access.

While medicinal chemistry is the most obvious application, the privileged nature of the imidazo[1,2-a]pyridine scaffold suggests other possibilities. The compound could be explored as:

An organocatalyst: The basic nitrogen atoms and the potential for hydrogen bonding could be harnessed for catalysis.

An agrochemical: Many successful pesticides and herbicides are based on nitrogen-containing heterocyclic cores.

A functional dye: Further derivatization could lead to compounds with interesting chromophoric or solvatochromic properties.

The full potential of this compound remains to be explored, and continued investigation into its reactivity and applications is likely to yield exciting discoveries in multiple scientific fields.

Q & A

Q. Basic Research Focus

  • 1^1H NMR : Focus on aromatic proton signals (δ 6.8–8.5 ppm) and amine protons (δ ~5.0 ppm). Substituents like iodine induce deshielding effects, shifting adjacent protons upfield .
  • 13^13C NMR : The C-6 iodine atom causes distinct carbon shifts (e.g., C-6 at ~95–100 ppm). Amine-bearing carbons (C-3) appear near 150 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm. For example, C8_8H7_7IN3_3 requires m/z 272.9701 .

How does the introduction of substituents at specific positions (e.g., C-6 iodine, C-8 modifications) impact the biological activity and selectivity of imidazo[1,2-a]pyridin-3-amine derivatives in COX-2 inhibition?

Q. Advanced Research Focus

  • C-6 Iodine : Enhances steric bulk and electron-withdrawing effects, potentially improving target binding. For example, 6-iodo derivatives may exhibit higher metabolic stability compared to halogen-free analogues .
  • C-8 Substituents : Bulky groups (e.g., methyl, methoxy) at C-8 increase COX-2 selectivity by ~500-fold by sterically hindering COX-1 binding. Fluorine or chlorine at C-8, however, reduces selectivity due to electronic effects .
    Methodological Insight : Use in vitro COX-1/COX-2 inhibition assays (IC50_{50}) and selectivity indices (SI = IC50,COX-1_{50,\text{COX-1}}/IC50,COX-2_{50,\text{COX-2}}) to quantify structure-activity relationships (SAR) .

What experimental approaches can address contradictions between in vitro potency and in vivo efficacy observed in imidazo[1,2-a]pyridin-3-amine-based therapeutics?

Q. Advanced Research Focus

  • Solubility Optimization : Incorporate hydrophilic groups (e.g., sulfonyl, morpholine) to improve bioavailability. For example, morpholine-substituted derivatives show enhanced water solubility and in vivo analgesic activity .
  • Metabolic Stability Studies : Use liver microsome assays to identify metabolic hotspots (e.g., amine oxidation) and modify labile positions .
  • Pharmacokinetic Profiling : Compare plasma half-life (t1/2_{1/2}) and tissue distribution between in vitro-active compounds and in vivo models to refine dosing regimens .

How can computational chemistry tools be applied to predict the binding affinity and selectivity of this compound derivatives towards COX-2 versus COX-1?

Q. Advanced Research Focus

  • Molecular Docking : Model interactions between the iodine atom and COX-2’s hydrophobic pocket (e.g., Val523^{523}, Ser530^{530}) to explain selectivity. COX-1’s narrower active site may sterically clash with C-8 substituents .
  • MD Simulations : Analyze ligand-protein stability over 100 ns trajectories to identify key hydrogen bonds (e.g., amine-NH with Tyr355^{355}) and conformational flexibility .
  • QSAR Modeling : Correlate electronic parameters (Hammett σ) or steric descriptors (Taft Es_s) with COX-2 IC50_{50} values to guide synthetic prioritization .

What are the mechanistic roles of heterogeneous catalysts (e.g., βCD-IL@M-Starch) in facilitating the synthesis of imidazo[1,2-a]pyridin-3-amine derivatives, and how does catalyst recyclability impact sustainable synthesis?

Q. Advanced Research Focus

  • Catalytic Mechanism : βCD-IL@M-Starch stabilizes transition states via host-guest interactions, accelerating cyclization steps. Sulfonic acid groups (-SO3_3H) protonate intermediates, lowering activation energy .
  • Recyclability : The magnetic catalyst retains >90% activity after 10 cycles, reducing waste and cost. Characterize post-reaction catalysts via FTIR and XRD to confirm structural integrity .
    Sustainability Metrics : Calculate E-factors (kg waste/kg product) and atom economy to benchmark against traditional homogeneous catalysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.